molecular formula C9H14O2 B8439277 Methyl 3-methylhepta-2,6-dienoate

Methyl 3-methylhepta-2,6-dienoate

Cat. No.: B8439277
M. Wt: 154.21 g/mol
InChI Key: WOBWPSXUTDVQIO-UHFFFAOYSA-N
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Description

Methyl 3-methylhepta-2,6-dienoate is a conjugated dienoate ester characterized by a hepta-2,6-dienoate backbone with a methyl substituent at position 2. Its structure (Fig. 1) features two conjugated double bonds (C2–C3 and C6–C7), which confer reactivity in cycloadditions, allylic alkylations, and annulation reactions.

Synthesis: The compound is synthesized via palladium-catalyzed allylic alkylation using enol triflates or nonaflates as electrophiles. Typical yields range from 50% to 64% after purification by flash column chromatography . Reaction conditions involve Pd₂dba₃·CHCl₃ as a catalyst and sodium formate as a base in dimethylacetamide (DMA) .

Applications: It serves as a key intermediate in palladium-catalyzed cascade reactions for synthesizing tri- and tetrasubstituted alkenes, enabling access to complex cyclic frameworks .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 3-methylhepta-2,6-dienoate

InChI

InChI=1S/C9H14O2/c1-4-5-6-8(2)7-9(10)11-3/h4,7H,1,5-6H2,2-3H3

InChI Key

WOBWPSXUTDVQIO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)CCC=C

Origin of Product

United States

Comparison with Similar Compounds

Methyl Nerate (Methyl (2Z)-3,7-dimethylocta-2,6-dienoate)

  • Structure: Features an octa-2,6-dienoate backbone with methyl groups at C3 and C6. The (2Z) configuration introduces steric effects influencing reactivity.
  • Synthesis : Prepared via esterification of cis-geranic acid; yields up to 99% under optimized conditions .
  • Properties : Molecular weight = 182.26 g/mol; XLogP = 3.4; TPSA = 26.3 Ų .
  • Applications: Used in fragrance industries and as a monoterpenoid precursor in biosynthesis studies .
  • Key Difference: The additional methyl group at C7 and extended carbon chain enhance lipophilicity compared to Methyl 3-methylhepta-2,6-dienoate.

Methyl 6-Acetoxymethyl-hepta-2,6-dienoate

  • Structure : Contains an acetoxymethyl substituent at C6, introducing polar functional groups.
  • Synthesis : Employed in Pd-catalyzed annulation with active methylene compounds to form cyclohexane derivatives. Yields and conditions vary depending on electrophile choice .
  • Applications : Key substrate for synthesizing erythramine alkaloids via allylic alkylation/Michael addition cascades .
  • Key Difference : The acetoxymethyl group increases electrophilicity at C6, enabling nucleophilic attacks absent in the 3-methyl-substituted analogue.

Melithiazol L (Methyl (2E,6E)-3,5-dimethoxy-7-[thiazolyl]-4-methylhepta-2,6-dienoate)

  • Structure : Integrates methoxy groups at C3/C5 and a thiazole ring at C7, significantly increasing molecular complexity.
  • Properties: Higher molecular weight (~400–450 g/mol) and polarity (due to thiazole and methoxy groups) compared to simpler dienoates.
  • Applications: Investigated for antimicrobial activity due to thiazole moieties, a feature absent in this compound .

(2E,6E)-Methyl 3,7-dimethyl-8-oxoocta-2,6-dienoate

  • Structure : Includes a ketone at C8 and methyl groups at C3/C7.
  • Synthesis : Produced via rhodium-catalyzed cyclization; yields ~25% due to steric challenges in ketone formation .
  • Applications: Intermediate in cyclopentanoid synthesis; the C8 ketone enables further functionalization (e.g., reductions or condensations) .
  • Key Difference : The 8-oxo group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Double Bond Positions Synthesis Yield (%) Key Applications
This compound C₉H₁₄O₂ ~154 (estimated) 3-methyl 2,6 50–64 Pd-catalyzed allylic alkylation
Methyl nerate C₁₁H₁₈O₂ 182.26 3-methyl, 7-methyl 2,6 (Z) Up to 99 Fragrances, monoterpenoid studies
Methyl 6-acetoxymethyl-hepta-2,6-dienoate C₁₁H₁₆O₄ 212.24 6-acetoxymethyl 2,6 Not specified Alkaloid synthesis (e.g., erythramine)
Melithiazol L C₂₆H₂₂N₄O₇S₂ ~526 (estimated) 3,5-dimethoxy, thiazole rings 2,6 Not specified Antimicrobial agent research
(2E,6E)-Methyl 3,7-dimethyl-8-oxoocta-2,6-dienoate C₁₁H₁₆O₃ 196.24 3-methyl, 7-methyl, 8-oxo 2,6 25 Cyclopentanoid synthesis

Key Findings and Insights

  • Substituent Effects: Methyl groups at C3 (this compound) enhance steric hindrance, affecting regioselectivity in allylic alkylations. In contrast, polar groups (e.g., acetoxymethyl or thiazole) increase electrophilicity and biological activity .
  • Synthetic Accessibility: Yields vary widely (25–99%), influenced by steric factors (e.g., ketone formation in oxo-dienoates) and catalyst choice (Pd vs. Rh) .
  • Applications: Simpler dienoates (e.g., this compound) are preferred in catalysis, while complex derivatives (e.g., Melithiazol L) are explored for bioactivity .

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